2-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
Description
2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
Molecular Formula |
C17H11ClN4OS |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11ClN4OS/c18-15-13(2-1-7-19-15)16(23)20-12-5-3-11(4-6-12)14-10-22-8-9-24-17(22)21-14/h1-10H,(H,20,23) |
InChI Key |
ISBNYTHZFSEDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions that include the formation of imidazo[2,1-b][1,3]thiazole and subsequent coupling with a chlorinated pyridine derivative. The key steps often involve:
Formation of Imidazo[2,1-b][1,3]thiazole: This can be achieved through the reaction of aminothiazole with bromoacetyl derivatives under controlled conditions.
Coupling Reaction: The imidazo[2,1-b][1,3]thiazole intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a dehydrating agent such as EDC-HOBt-DIPEA.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. This approach minimizes the isolation of intermediates and allows for more efficient production .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[2,1-b][1,3]thiazole moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine Carboxamides: Compounds with similar pyridine carboxamide structures are also studied for their medicinal properties.
Uniqueness
2-CHLORO-N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
